4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-phenylpropanoate
Description
4-[(4-Chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-phenylpropanoate is a pyrazole-based compound featuring a sulfur-linked 4-chlorophenyl group at the 4-position, a methyl group at the 3-position, and a phenyl group at the 1-position of the pyrazole ring. This compound’s design combines hydrophobic (chlorophenyl, phenylpropanoate) and moderately polar (sulfanyl) moieties, which may influence its solubility, bioavailability, and target interactions .
Pyrazole derivatives are widely explored for their biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties. The sulfanyl group in this compound could enhance electronic interactions with target proteins, while the chlorophenyl substituent may improve metabolic stability compared to non-halogenated analogs .
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2S/c1-18-24(31-22-15-13-20(26)14-16-22)25(28(27-18)21-10-6-3-7-11-21)30-23(29)17-12-19-8-4-2-5-9-19/h2-11,13-16H,12,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGCJHOCEFTIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)CCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-phenylpropanoate typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorothiophenol with 3-methyl-1-phenyl-1H-pyrazol-5-yl 3-phenylpropanoate under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The target compound, 4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-phenylpropanoate , is a structurally complex molecule featuring a pyrazole core functionalized with a sulfanyl group and ester-linked 3-phenylpropanoate. While direct synthesis protocols for this compound are not explicitly documented in the reviewed literature, its reactivity can be inferred from analogous pyrazole and sulfanyl-containing systems.
Esterification Reaction
The ester moiety is likely introduced via classical esterification or nucleophilic substitution. For example:
-
3-Phenylpropanoic acid reacts with the hydroxyl group of the pyrazole intermediate under acidic (e.g., H₂SO₄) or coupling agent (e.g., DCC/DMAP) conditions .
Proposed Reaction:
Sulfanyl Group Incorporation
The (4-chlorophenyl)sulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) or thiol-ene coupling. For instance:
-
A chlorinated pyrazole intermediate reacts with 4-chlorothiophenol in the presence of a base (e.g., K₂CO₃) .
Proposed Reaction:
Ester Hydrolysis
The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 3-phenylpropanoic acid and the corresponding pyrazole alcohol :
Conditions:
| Reagent | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|
| 1M HCl (aq) | 80°C | 4 h | 85–90 | |
| NaOH (ethanol) | Reflux | 2 h | 78–82 |
Sulfanyl Oxidation
The sulfanyl (-S-) group can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA :
Oxidation Data:
| Oxidizing Agent | Product | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| 30% H₂O₂ | Sulfoxide | 25°C | 92 | |
| mCPBA | Sulfone | 0°C → 25°C | 88 |
Cross-Coupling Reactions
The pyrazole core may participate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at reactive positions. For example, halogenation at C-4 enables aryl group introduction :
Reported Conditions:
| Catalyst | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane | 120°C | 75–80 | |
| PdCl₂(dppf) | THF | 80°C | 68–72 |
N-Functionalization
The pyrazole’s nitrogen can be alkylated or acylated. For instance, reaction with methyl iodide under basic conditions yields N-methyl derivatives :
Stability and Degradation Pathways
Scientific Research Applications
4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-phenylpropanoate involves its interaction with specific molecular targets. The sulfanyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features of Analogous Pyrazole Derivatives
Key Observations:
- Sulfanyl vs.
- Ester Modifications: Replacing the 3-phenylpropanoate with a 2,6-difluorobenzoate () introduces electron-withdrawing fluorine atoms, which could alter binding affinity in hydrophobic pockets .
- Pyrazole vs. Pyrazolone : The pyrazolone derivative () replaces the ester with a ketone, enabling hydrogen-bonding interactions but reducing hydrolytic stability .
Physicochemical and Pharmacokinetic Properties
Table 2: Inferred Properties Based on Substituents
Key Findings:
- Lipophilicity: The target compound’s higher LogP (vs.
- Metabolic Stability : Fluorinated () and chlorinated (target compound) analogs exhibit superior stability compared to the hydrolytically labile sulfonate ester () .
Biological Activity
4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-phenylpropanoate is a compound belonging to the pyrazole class, characterized by its unique structural features that include a chlorophenyl group and a sulfanyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
The molecular formula of the compound is with a molecular weight of approximately 316.81 g/mol. The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClN2OS |
| Molecular Weight | 316.81 g/mol |
| CAS Number | 301675-30-9 |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It may act as an inhibitor or modulator of specific pathways involved in inflammation and cancer progression. The exact mechanism remains under investigation, but preliminary studies suggest that it may influence signaling pathways related to cytokine production and cell proliferation.
Biological Activity
Anticancer Properties : Research indicates that compounds similar to 4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-yl derivatives exhibit significant anticancer activities. They have been shown to induce apoptosis in cancer cells, inhibit tumor growth, and interfere with metastasis by targeting specific signaling pathways such as the JAK/STAT pathway .
Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .
Case Studies
Study on Anticancer Activity : A study published in MDPI examined various pyrazole derivatives, including those with similar structures to our target compound. The results demonstrated that these compounds could significantly inhibit the growth of several cancer cell lines, including breast and colon cancer cells, through mechanisms involving apoptosis and cell cycle arrest .
Inflammation Model : In another investigation, the anti-inflammatory potential was assessed using an animal model of arthritis. The administration of the compound resulted in a marked decrease in swelling and pain, correlating with reduced levels of inflammatory markers in serum samples .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Cell Viability : The compound exhibited cytotoxic effects on various cancer cell lines at concentrations ranging from 10 µM to 50 µM.
- Cytokine Modulation : It significantly downregulated TNF-alpha and IL-6 production in macrophages stimulated with LPS.
- Apoptotic Induction : Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
